Product packaging for Dithionous acid(Cat. No.:CAS No. 15959-26-9)

Dithionous acid

Cat. No.: B092597
CAS No.: 15959-26-9
M. Wt: 130.15 g/mol
InChI Key: GRWZHXKQBITJKP-UHFFFAOYSA-N
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Description

Dithionous acid is a sulfur oxoacid with the chemical formula H 2 S 2 O 4 . While the pure acid has not been isolated and is not obtainable as a pure compound, it is highly significant in aqueous chemistry as the conjugate acid of the dithionite ion (S 2 O 4 2- ), which is a well-known and powerful reducing agent . The dithionite ion possesses a unique eclipsed structure with a long, weak sulfur-sulfur bond, which is a key factor in its reactivity . In research, the dithionite salt is extensively utilized as an oxygen scavenger, effectively acting as an oxygen trap in various experimental setups . Its strong reducing power is also applied to reduce many metal ions to their zero oxidation state . The mechanism of action for these reductions involves electron transfer. In aqueous solution, the dithionite ion can decompose to produce sulfur dioxide anion radicals (·SO 2 - ), which are potent one-electron reductants . This property makes salts like sodium dithionite invaluable in studying reduction pathways and managing redox environments in chemical and biochemical research. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S2O4<br>H2O4S2 B092597 Dithionous acid CAS No. 15959-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15959-26-9

Molecular Formula

H2S2O4
H2O4S2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-N

SMILES

OS(=O)S(=O)O

Canonical SMILES

OS(=O)S(=O)O

Other CAS No.

7779-86-4

Origin of Product

United States

Synthesis and Formation Pathways of Dithionous Acid and Dithionite Ion

Mechanistic Studies of Indirect Acid Generation from Dithionite (B78146) Salts

The generation of dithionous acid is intrinsically linked to the behavior of its corresponding salts in solution. While direct synthesis of this compound remains elusive, its transient formation can be inferred from the reactions of dithionite salts. wikipedia.org In aqueous solutions, the dithionite ion undergoes decomposition, a process consistent with the instability of its parent acid. wikipedia.org The decomposition is influenced by factors such as pH, with the reaction proceeding as follows:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.org

This reaction highlights the indirect pathway to understanding this compound's properties through the behavior of its anion. The decomposition of dithionite solutions is accelerated by increased acidity, higher concentrations of the dithionite ion, and elevated temperatures. diva-portal.org

Electrochemical Reduction Methodologies for Sulfur Dioxide to Dithionite

A significant pathway to the synthesis of the dithionite ion involves the electrochemical reduction of sulfur dioxide (SO₂). google.comgoogle.com This method offers advantages over traditional chemical routes, including potentially higher yields and purity. acs.org The process generally involves the electrolysis of an aqueous solution containing dissolved SO₂ or bisulfite (HSO₃⁻). google.comacs.org

The core of this method lies in the cathodic reduction of a sulfur(IV) species. When aqueous solutions of sulfur dioxide are used, the acidic environment can lead to the decomposition of the dithionite product, limiting yield and current efficiency. google.com To circumvent this, processes have been developed that utilize aqueous sodium bisulfite solutions or operate under pH-stable conditions. google.com

Cyclic Voltammetry and Chronopotentiometry Applications

Cyclic voltammetry and chronopotentiometry are powerful electrochemical techniques used to study the reduction of sulfur dioxide. dtic.milresearchgate.net These methods have been employed to investigate the reaction mechanism in various solvents, including non-aqueous solutions like dimethylformamide (DMF) and room-temperature ionic liquids (RTILs). dtic.milacs.orgacs.org

In studies using cyclic voltammetry, the reduction of SO₂ is often observed as a one-electron process, leading to the formation of the sulfur dioxide radical anion (SO₂•⁻). dtic.milresearchgate.netcapes.gov.br The reversibility of this reduction and the subsequent reactions of the radical anion can be characterized by analyzing the resulting voltammograms. For instance, in some RTILs, a cathodic peak corresponding to the reduction of SO₂ to SO₂•⁻ is observed, followed by multiple anodic peaks on the reverse scan, which are attributed to the oxidation of various sulfur species, including the radical anion and the dithionite ion. acs.orgacs.org

Controlled-Potential Electrolysis for Product Characterization

Controlled-potential electrolysis is a crucial technique for the synthesis and characterization of the products formed during the electrochemical reduction of sulfur dioxide. researchgate.netgastec.co.jp By maintaining a constant potential at the working electrode, it is possible to selectively reduce SO₂ and accumulate the resulting products for analysis. gastec.co.jp

Intermediates in this compound Formation and Conversion

The formation of both this compound and the dithionite ion proceeds through highly reactive intermediates, most notably the sulfur dioxide anion radical. The dimerization of this and other sulfur-containing radical species is a key step in the synthesis of the S₂O₄²⁻ ion.

Role of the Sulfur Dioxide Anion Radical (SO₂•⁻)

The sulfur dioxide anion radical (SO₂•⁻) is a pivotal intermediate in the formation of dithionite. nih.govmdpi.com It is generated through the one-electron reduction of sulfur dioxide, a process that can be achieved both chemically and electrochemically. acs.orgcapes.gov.br The existence of this radical has been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov

The SO₂•⁻ radical is considered the precursor to dithionite. researchgate.net In solution, the dithionite ion can be considered a dimer of SO₂•⁻ radicals, although the S-S bond is notably long. nih.govsmu.ca The equilibrium between the radical and the dithionite ion is a critical aspect of the system's chemistry. caltech.edu

Table 1: Electrochemical Reduction of SO₂ and Intermediate Species

Technique Solvent/Electrolyte Key Findings Reference(s)
Cyclic Voltammetry Dimethylformamide (DMF) One-electron reduction of SO₂ to SO₂•⁻. dtic.mil
Cyclic Voltammetry Room-Temperature Ionic Liquids (RTILs) Reduction of SO₂ to SO₂•⁻, with subsequent oxidation peaks for SO₂•⁻ and S₂O₄²⁻. acs.orgacs.org
Controlled-Potential Electrolysis Dimethylformamide (DMF) Dithionite (S₂O₄²⁻) identified as the primary reduction product. researchgate.net
Electron Paramagnetic Resonance (EPR) Aqueous solution Characterization of the SO₂•⁻ radical. nih.gov

Dimerization Processes of Sulfur-Containing Radical Species

The formation of the dithionite ion is predominantly achieved through the dimerization of the sulfur dioxide anion radical. capes.gov.brresearchgate.net The mechanism can be described by the following equilibrium:

2SO₂•⁻ ⇌ S₂O₄²⁻ capes.gov.br

This dimerization is often a rapid process following the initial reduction of SO₂. acs.orgresearchgate.net The stability of the resulting dithionite ion can be influenced by the solvent and the presence of certain cations. psu.edu

Equilibration Reactions in Formation Systems

This compound (H₂S₂O₄) is a highly unstable sulfur oxoacid that has not been isolated as a pure compound; its existence in aqueous solution is transient at best. zuj.edu.jo The chemistry and formation pathways are therefore understood through the behavior and equilibria of its conjugate base, the dithionite ion (S₂O₄²⁻). wikipedia.org The formation and reactivity of dithionite are governed by a series of complex, interdependent equilibria, primarily the monomer-dimer equilibrium and pH-dependent disproportionation reactions. wikipedia.org

A central feature of dithionite chemistry is the equilibrium between the dithionite ion (the dimer) and the sulfur dioxide radical anion (the monomer). caltech.eduiwaponline.com This dissociation is facilitated by the notably long and weak sulfur-sulfur bond (approximately 239 pm) in the dithionite ion. aau.dk

Equation 1: Monomer-Dimer Equilibrium S₂O₄²⁻ ⇌ 2 SO₂•⁻

In aqueous solutions, this equilibrium lies significantly to the left, favoring the dimeric dithionite ion. iwaponline.com However, the sulfur dioxide radical anion (SO₂•⁻), though present in low concentrations, is considered the principal active reducing agent in reactions involving dithionite. iwaponline.comnih.gov The dissociation becomes more pronounced in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). iwaponline.com Research using electron paramagnetic resonance (e.p.r.) has confirmed the presence of the SO₂•⁻ radical and allowed for the quantification of this equilibrium. caltech.edursc.org

Detailed studies have determined the equilibrium constant and thermodynamic parameters for this dissociation in aqueous solution. rsc.org

Data sourced from Burlamacchi et al. (1969) via e.p.r. spectrum intensity measurements. rsc.org

The stability of the dithionite ion is profoundly influenced by pH, and it undergoes hydrolytic disproportionation under various conditions. zuj.edu.jodiva-portal.org In acidic solutions, the decomposition is rapid, while it proceeds slowly in neutral or alkaline media. zuj.edu.jo The primary disproportionation reaction produces thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻). zuj.edu.jowikipedia.orgiwaponline.com

Equation 2: Acid-Catalyzed Disproportionation 2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻

This decomposition is understood to be an autocatalytic process, where the rate is accelerated by the formation of the bisulfite ion product. rsc.org Under strongly alkaline conditions, a different equilibrium is established, leading to the formation of sulfite (B76179) (SO₃²⁻) and sulfide (B99878) (S²⁻) ions. wikipedia.org

Equation 3: Alkaline Disproportionation 3 S₂O₄²⁻ + 6 OH⁻ → 5 SO₃²⁻ + S²⁻ + 3 H₂O

Equation 4: Redox Equilibrium S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 H⁺ + 2 e⁻

However, considering the monomer-dimer equilibrium, the standard potential is more accurately described for the SO₂•⁻/HSO₃⁻ couple. nih.gov The midpoint redox potential for this couple is -0.66 V at pH 7 and 25°C. nih.gov The potential changes with pH, governed by the pKa of bisulfite (approximately 6.9). nih.gov

Data sourced from Mayhew, S. G. (1978). nih.gov

This pH dependency demonstrates that the reducing power of dithionite solutions increases significantly as the pH rises above neutrality. These interconnected equilibria dictate the formation, stability, and reactive pathways of dithionite in aqueous systems.

Stability and Decomposition Pathways of Dithionous Acid and Dithionite

Investigation of the Non-Observability and Transient Nature of Free Dithionous Acid in Solution

Free this compound (H₂S₂O₄) is a highly elusive species that has not been isolated as a pure compound in solution. oecd.orgiwaponline.comwikipedia.org Its existence is primarily theoretical, recognized as the conjugate acid of the dithionite (B78146) anion (S₂O₄²⁻). wikipedia.orgnih.gov The profound instability of this compound is a key feature of its chemistry, and this characteristic is mirrored in the decomposition behavior of its salts in aqueous environments. wikipedia.org

While direct observation remains a challenge, the transient existence of this compound is a critical concept for understanding the behavior of dithionite solutions. The protonation of the dithionite ion is believed to form the acid, which then rapidly breaks down. researchgate.net The acid dissociation constants (pKa) for this compound have been estimated through computational models, with predicted values of approximately 0.35 for the first dissociation and 2.45 for the second. wikipedia.org

Computational chemistry has provided further insights, predicting the gas-phase structures of both this compound (H₂S₂O₄) and its corresponding anion (HS₂O₄⁻). iwaponline.com These theoretical studies are invaluable for characterizing this transient molecule, bridging the gap left by the absence of direct experimental data. The inherent instability means that solutions of dithionite salts cannot be stored for extended periods, as they inevitably decompose through pathways involving the formation of the transient acid. wikipedia.org

Kinetics and Mechanisms of Disproportionation Reactions

The decomposition of dithionite is fundamentally a disproportionation reaction, where sulfur atoms in the +3 oxidation state are simultaneously oxidized and reduced. oecd.orgiwaponline.com The kinetics of this process are notably complex, with research reporting varying reaction orders—including first-order, three-halves-order, and second-order—depending on the specific reaction conditions such as pH and reactant concentrations. cdnsciencepub.com

In alkaline solutions, the decomposition often follows first-order kinetics. researchgate.netcdnsciencepub.com Similarly, in concentrated bisulfite buffer solutions, a first-order reaction is observed. rsc.org A frequently noted characteristic of dithionite decomposition, particularly at lower pH values, is the presence of an initial slow "induction" period, which is then followed by a phase of rapid, autocatalytic decay. cdnsciencepub.comresearchgate.net

A key mechanistic aspect is the dissociation of the dithionite ion into two sulfur dioxide radical anions (SO₂⁻). iwaponline.comwikipedia.org This equilibrium, while lying far to the left in aqueous solutions, produces a highly reactive radical species that plays a crucial role in the subsequent decomposition steps. iwaponline.comwikipedia.orgcaltech.edu

pH-Dependent Decomposition Profiles

The stability of this compound and dithionite is profoundly influenced by the pH of the solution. oecd.orgcdnsciencepub.comresearchgate.netdiva-portal.org Decomposition is markedly slower in alkaline environments (pH 9-12) and accelerates dramatically under acidic conditions. oecd.orgresearchgate.netdiva-portal.org This increased rate of decomposition in acidic media is attributed to the formation of the protonated species, monoprotonated dithionite (HS₂O₄⁻) and this compound (H₂S₂O₄), which are significantly less stable than the unprotonated dithionite ion (S₂O₄²⁻). researchgate.net

The effect of pH is so pronounced that below a pH of 4.8, the initial slow induction period, typically observed during decomposition, is completely eliminated. oecd.org The lifespan of dithionite in solution varies significantly with pH; in near-neutral solutions (pH ≈7), it can persist for approximately 50 days, whereas in alkaline solutions (pH ≈9.5), its lifetime can extend to over 100 days, provided other factors like oxygen exposure are controlled. researchgate.netresearchgate.net Interestingly, stability is found to be optimal in moderately alkaline conditions (pH 11.5 to 13), with decomposition rates increasing in both weakly alkaline (pH 9) and strongly alkaline (pH 14) solutions. researchgate.netresearchgate.net

pH ConditionRelative Decomposition RateKey Characteristics
Strongly Acidic (pH < 4.8) Very RapidNo induction period is observed. oecd.org
Acidic RapidDecomposition is accelerated due to the formation of unstable protonated species (H₂S₂O₄ and HS₂O₄⁻). researchgate.net
Near-Neutral (pH ≈ 7) ModerateDithionite can persist for around 50 days under controlled conditions. researchgate.netresearchgate.net
Weakly Alkaline (pH 9) Faster than moderate alkalinityStability decreases compared to moderately alkaline conditions. researchgate.netresearchgate.net
Moderately Alkaline (pH 11.5-13) SlowRegion of greatest stability. researchgate.netresearchgate.net
Strongly Alkaline (pH 14) Faster than moderate alkalinityStability decreases again at very high pH. researchgate.netresearchgate.net

Influence of Environmental Factors on Decomposition Rates

Beyond pH, several other environmental factors significantly impact the rate of dithionite decomposition.

Temperature : An increase in temperature accelerates the decomposition process. oecd.orgresearchgate.netdiva-portal.org For the solid form, anhydrous sodium dithionite begins to decompose above 90°C in the presence of air and more vigorously above 150°C in an anaerobic environment. wikipedia.org

Concentration : Higher concentrations of the dithionite ion lead to a faster rate of decomposition. researchgate.netdiva-portal.org

Oxygen : The presence of atmospheric oxygen greatly accelerates decomposition. oecd.orgwikipedia.org The reaction between sodium dithionite, oxygen, and water yields sodium hydrogen sulfate (B86663) and sodium hydrogen sulfite (B76179). wikipedia.org

Presence of Other Species : The decomposition can be catalyzed by the presence of other substances. Various sulfur-containing species can speed up the reaction. researchgate.netdiva-portal.org Specifically, sulfide (B99878) ions have been shown to act as a catalyst, eliminating the slow induction phase of the decomposition. researchgate.net Certain heavy metal ions, such as nickel, can also catalyze the oxidation process. dtic.mil

FactorEffect on Decomposition Rate
Increasing Temperature Increases
Increasing Dithionite Concentration Increases
Presence of Oxygen Increases
Presence of Sulfide Ions Increases (Catalytic)

Characterization of Decomposition Products

The products resulting from the decomposition of this compound and dithionite are diverse and highly dependent on the specific reaction conditions, including pH, temperature, and the presence or absence of oxygen.

Formation of Sulfur Dioxide and Sulfurous Acid Derivatives

Under acidic conditions, the decomposition of this compound primarily yields sulfur dioxide (SO₂) along with either elemental sulfur or hydrogen sulfide. oecd.org In aqueous solutions of dithionite, the most commonly identified decomposition products are thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻). wikipedia.orgcdnsciencepub.comdiva-portal.org

The presence of oxygen alters the product profile. Under aerobic conditions, the decomposition leads to the formation of hydrogen sulfite (HSO₃⁻) and hydrogen sulfate (HSO₄⁻). oecd.org In strongly alkaline media, the products can include sulfite (SO₃²⁻) and sulfide (S²⁻). oecd.org

The thermal decomposition of the solid salt also varies with conditions. When heated above 90°C in the presence of air, anhydrous sodium dithionite decomposes into sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂). wikipedia.org If heated above 150°C in the absence of air, the products are mainly sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and sulfur dioxide. wikipedia.org

Generation of Sulfoxylic Acid and Related Species

The formation of other transient sulfur species is a key feature of dithionite decomposition. In acidic solutions around pH 4, dithionite is known to decompose to form sulfoxylic acid (H₂SO₂) and hydrogen sulfite. wikipedia.org This newly formed sulfoxylic acid is itself reactive and can engage in further reactions with remaining dithionite. wikipedia.org

The sulfoxylate (B1233899) ion (SO₂²⁻), the conjugate base of sulfoxylic acid, has been proposed as a critical intermediate in certain decomposition pathways before it is further oxidized. researchgate.net Perhaps the most significant intermediate is the sulfoxyl radical anion (SO₂⁻). The dithionite ion (S₂O₄²⁻) exists in a dynamic equilibrium with this radical anion, a fact that has been experimentally confirmed using electron paramagnetic resonance (EPR) spectroscopy. iwaponline.comwikipedia.org This radical is highly reactive and is a key precursor to many of the subsequent decomposition products.

Formation of Thiosulfate

The formation of thiosulfate (S₂O₃²⁻) is a significant pathway in the decomposition of this compound and its corresponding salt, dithionite. This process is primarily observed in aqueous solutions and is a result of a disproportionation reaction where the dithionite ion undergoes both oxidation and reduction.

Research Findings on Thiosulfate Formation

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.orgwikipedia.org

This decomposition is essentially an acid-catalyzed hydrolysis, and the rate of the reaction is highly dependent on the pH of the solution. diva-portal.orgsci-hub.se The decomposition accelerates as the pH decreases (i.e., in more acidic conditions). diva-portal.orgresearchgate.net Conversely, in alkaline solutions (pH 9-12), aqueous solutions of dithionite are more stable, decomposing slowly over several days under anaerobic conditions. diva-portal.org The greater decomposition rate under acidic conditions is attributed to the higher reactivity of the protonated forms, HS₂O₄⁻ or this compound (H₂S₂O₄), compared to the unprotonated dithionite ion (S₂O₄²⁻), which is the predominant species in alkaline solutions. researchgate.net

In industrial applications, the formation of sodium thiosulfate from the anaerobic decomposition of sodium dithionite is often an undesirable outcome, as thiosulfate is corrosive to metals, including some stainless steels. google.com

The decomposition of solid, anhydrous sodium dithionite in the absence of air at temperatures above 150°C also yields sodium thiosulfate, alongside sodium sulfite and sulfur dioxide. wikipedia.org

Decomposition Reactions Leading to Thiosulfate

The table below summarizes the key decomposition reactions involving dithionite that result in the formation of thiosulfate under various conditions.

Condition Reactants Products Reaction Equation Reference
Anaerobic Aqueous SolutionDithionite, WaterThiosulfate, Bisulfite2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.orgcdnsciencepub.comwikipedia.org
Acid HydrolysisDithionite, WaterThiosulfate, Bisulfite2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.org
Thermal Decomposition (solid, no air, >150°C)Sodium DithioniteSodium Sulfite, Sodium Thiosulfate, Sulfur DioxideNot specified wikipedia.org

Redox Chemistry and Reaction Mechanisms of Dithionous Acid and Dithionite

Fundamental Aspects of Dithionous Acid as a Reducing Agent

This compound is recognized as a powerful reducing agent, a property attributable to the low oxidation state of sulfur (+3). researchgate.net Although the acid itself is unstable in pure form and primarily exists in solution, its salts, such as sodium dithionite (B78146), are widely used. wikipedia.orgontosight.ai The reducing power of dithionite is significant, with a standard redox potential of -0.66 V at pH 7, making it capable of reducing a wide array of compounds. wikipedia.org

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 H⁺ + 2 e⁻ wikipedia.org

The efficacy of this compound and dithionite as reducing agents is influenced by factors such as pH, temperature, and concentration. fiveable.me In acidic solutions, this compound is formed, which alters the redox potential. wordpress.com As the pH increases, particularly above 7, the reducing power of dithionite becomes significantly stronger.

The inherent instability of this compound in aqueous solutions leads to its decomposition, which can proceed through various pathways, including disproportionation reactions that yield thiosulfate (B1220275) and bisulfite under acidic conditions, and sulfite (B76179) and sulfide (B99878) in alkaline environments. cdnsciencepub.com This decomposition underscores the transient nature of this compound as a reactive intermediate in reduction processes.

Electron Transfer Mechanisms in Dithionite-Mediated Reactions

The electron transfer in reactions mediated by dithionite is complex and does not always proceed through a direct two-electron transfer from the S₂O₄²⁻ ion. A key feature of dithionite chemistry is the equilibrium between the dithionite anion and the sulfur dioxide radical anion (SO₂⁻•) in solution. wordpress.comnih.gov This equilibrium is a consequence of a notably weak and elongated S-S bond in the dithionite anion. wordpress.com

S₂O₄²⁻ ⇌ 2 SO₂⁻•

The sulfur dioxide radical anion is a potent one-electron reducing agent and is often the primary species responsible for the reduction of substrates. wordpress.comnih.gov The concentration of this radical is inversely proportional to the concentration of dithionite; higher dithionite concentrations favor the dimeric form, while dilution shifts the equilibrium towards the SO₂⁻• radical, thereby increasing the reducing power of the solution. wordpress.com

Electron transfer can occur through either an outer-sphere or inner-sphere mechanism, depending on the substrate. In many cases, particularly with metal complexes, an outer-sphere mechanism is proposed where the SO₂⁻• radical transfers an electron without direct coordination to the substrate. researchgate.net For some organic substrates, the reaction may involve the formation of an intermediate adduct.

The kinetics of dithionite-mediated reductions often show a square root dependence on the dithionite concentration, which is strong evidence for the involvement of the SO₂⁻• radical as the principal reductant. nih.gov

Reactions Involving Sulfur-Centered Radical Species

The sulfur dioxide radical anion (SO₂⁻•) is a pivotal intermediate in the redox chemistry of dithionite. wordpress.comnih.gov This radical is readily formed from the dissociation of the dithionite ion in solution. wordpress.com Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in confirming the presence and studying the behavior of this radical species. nih.gov

The SO₂⁻• radical is a strong reducing agent and is implicated in the reduction of a wide range of substrates, including organic compounds and metal complexes. nih.govnih.gov For instance, in organic synthesis, the generation of sulfones and sulfonamides using sodium dithionite proceeds through the formation of the SO₂⁻• radical as a key intermediate. rsc.org

The reactivity of the SO₂⁻• radical allows for single electron transfer (SET) processes, initiating radical chain reactions or directly reducing a substrate. acs.org In the context of organic synthesis, the SO₂⁻• radical can react with aryl halides to generate aryl radicals, which can then participate in further reactions.

The decomposition of dithionite itself can be a radical-driven process, especially under thermal conditions, involving the SO₂⁻• radical in a complex series of steps. rsc.org The study of these sulfur-centered radical species is crucial for understanding the mechanistic pathways of dithionite-mediated reductions and for designing new synthetic methodologies.

Interactions with Inorganic and Organic Substrates

Dithionite is a versatile reducing agent that interacts with a broad spectrum of both inorganic and organic compounds.

Sodium dithionite is effective in reducing a variety of metal ions to lower oxidation states or even to their elemental form. google.com It is commonly used to reduce Fe(III) to Fe(II), a process that is often employed in soil chemistry to determine the amount of "free iron" not incorporated into silicate (B1173343) minerals. wikidoc.orgatamanchemicals.com

The reduction of metal complexes by dithionite can proceed through different mechanisms, often involving the SO₂⁻• radical anion as the reductant. acs.org Kinetic studies on the reduction of various Co(III) and Fe(III) complexes have provided insights into these electron transfer processes. nih.govacs.orgasm.org The rates of reduction are influenced by the nature of the metal complex, including its charge and the ligands coordinated to the metal center.

Dithionite can also act as a chelating agent due to its strong affinity for di- and trivalent metal cations, which can enhance the solubility of metal ions like iron. wikidoc.orgatamanchemicals.com In some cases, the reduction of a metal ion is facilitated by the formation of a complex with dithionite or its decomposition products. For example, in the presence of a chelating agent, ferrous ions can displace other chelated heavy metal ions, making them more susceptible to reduction by dithionite. google.com

Table 1: Kinetic Data for the Reduction of Selected Metal Complexes by Dithionite

Metal ComplexReductant SpeciesRate Constant (M⁻¹s⁻¹)Conditions
Fe(EDTA)⁻SO₂⁻•1.5 x 10⁸pH 6.5
Co(NH₃)₅Cl²⁺S₂O₄²⁻1.3 x 10⁻²25°C
Fe(III)-citrateOmcA (reduced by dithionite)0.012 µM⁻¹s⁻¹pH 7.0
Fe(III)-EDTAMtrC (reduced by dithionite)0.872 µM⁻¹s⁻¹pH 7.0
Fe(III)-CBSSO₂⁻•-pH 7.4, 25°C

This table is a compilation of data from various sources and is for illustrative purposes. nih.govacs.orgasm.org

Sodium dithionite is a valuable and inexpensive reagent in organic synthesis, primarily for the reduction of various functional groups. organic-chemistry.orgscribd.com It offers a mild and often selective alternative to other reducing agents.

Some key applications include:

Reduction of Nitro Compounds: Dithionite is widely used for the reduction of aromatic nitro groups to amines, a crucial step in the synthesis of dyes, pharmaceuticals, and other fine chemicals. fiveable.meorganic-chemistry.org

Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to their corresponding alcohols. wikipedia.orgrug.nl Interestingly, under certain conditions, selective reduction of aldehydes in the presence of ketones can be achieved. wikipedia.org The reaction often proceeds via an α-hydroxy sulfinate intermediate. wikipedia.orgrug.nl

Reduction of Other Functional Groups: Dithionite can also reduce azo compounds to hydrazines, imines to amines, and quinones to hydroquinones. organic-chemistry.orgscribd.com

Reductive Cyclization: It is employed in one-pot syntheses of heterocyclic compounds, such as benzimidazoles, through the reductive cyclization of appropriate starting materials. organic-chemistry.org

The mechanism in these organic reductions often involves the SO₂⁻• radical anion, which can initiate radical pathways or act as a single-electron donor. organic-chemistry.org

Acid-Base Equilibrium Studies of this compound and Dithionite

This compound is a diprotic acid, and its acid-base equilibria play a crucial role in its stability and reactivity. wikipedia.org The pKa values for this compound have been reported as approximately 0.35 for the first dissociation and 2.45 for the second. wikipedia.org Another source predicts a pKa of 2.79. chemicalbook.com

H₂S₂O₄ ⇌ H⁺ + HS₂O₄⁻ (pKa₁ ≈ 0.35) HS₂O₄⁻ ⇌ H⁺ + S₂O₄²⁻ (pKa₂ ≈ 2.45)

These pKa values indicate that under most physiological and common laboratory conditions, the dominant species is the dithionite anion (S₂O₄²⁻). The protonated forms, this compound (H₂S₂O₄) and the hydrosulfite anion (HS₂O₄⁻), are present in significant concentrations only in strongly acidic solutions.

Table 2: pH Dependence of the Redox Potential of Dithionite

pHRedox Potential (mV vs. SHE)
Below 6.9Dependence of -59.2 mV/pH unit
Above 6.9Dependence of -118.4 mV/pH unit
7-415 (at 100 mM)
11-887 (at 100 mM)

This table is compiled from various sources. wordpress.com

The stability of dithionite solutions is also highly pH-dependent. Decomposition is accelerated in acidic media, where the formation of the unstable this compound occurs. wordpress.comcdnsciencepub.com Understanding these acid-base equilibria is therefore essential for the effective application of dithionite as a reducing agent.

Advanced Methodologies for the Study of Dithionous Acid

In Situ Spectroscopic Techniques for Transient Species Detection

Given the instability of dithionous acid and its related species, in situ techniques that can monitor reactions as they occur are invaluable. These methods allow for the detection and characterization of short-lived intermediates without the need for isolation.

UV-Visible (UV-Vis) spectroscopy is a powerful tool for studying the formation and decomposition of this compound species in real-time. researchgate.netmasterorganicchemistry.com By shining light of varying wavelengths through a sample and measuring the absorbance, researchers can identify species based on their characteristic electronic transitions. masterorganicchemistry.comupi.edu

In the context of this compound, in situ UV-Visible reflection-absorption spectroscopy has been effectively used to monitor the electrochemical production of dithionite (B78146) from bisulfite. acs.org These studies have shown that in the potential region where limiting currents are observed, dithionite is produced with 100% faradaic efficiency, indicating that no further reduction or decomposition of the product occurs under these specific conditions. acs.org

A key aspect of this analysis is the identification of reaction intermediates. For instance, in the electrochemical reduction of bisulfite, sulfur dioxide (SO₂) is generated as an electroactive species. acs.org The concentration of SO₂ can be monitored spectrophotometrically by its distinct UV absorption band centered at approximately 277 nm. acs.org This allows for the differentiation of SO₂ from other sulfur(IV) species like bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃) in solution, providing insight into the reaction mechanism. acs.org

Table 1: UV-Vis Spectroscopic Data for a this compound-Related Intermediate This table is interactive. Click on the headers to sort.

Species λmax (nm) Molar Absorptivity (ε) Solvent/Conditions
Sulfur Dioxide (SO₂) ~277 Not specified Aqueous, mildly acidic

Data sourced from studies on the electrochemical reduction of bisulfite. acs.org

Electrochemical Characterization Techniques for Redox Potentials

Electrochemical methods are fundamental to understanding the redox chemistry of the dithionite/dithionous acid system. Techniques like cyclic voltammetry (CV) and rotating disk electrode (RDE) experiments provide data on redox potentials and reaction kinetics. acs.orgnih.gov

The electrochemical reduction of bisulfite to dithionite in mildly acidic buffered solutions has been analyzed using a bismuth rotating disk electrode. acs.org Well-defined limiting currents were observed, which were found to decrease as the media became less acidic. acs.org This behavior points to a preceding homogeneous chemical reaction that generates the electroactive species, sulfur dioxide. acs.org This is classified as a chemical-electrochemical (CE)-type mechanism, where a chemical step precedes the electron transfer at the electrode. acs.org

Analysis of the limiting currents allows for the determination of kinetic parameters for the reactions involved. acs.org For example, rate constants for the interconversion of bisulfite and sulfur dioxide have been calculated from RDE experiments. acs.org

Table 2: Kinetic Data for Reactions Preceding Dithionite Formation This table is interactive. Click on the headers to sort.

Reaction Rate Constant Value Method
SO₂ + H₂O → HSO₃⁻ + H₃O⁺ kb (1.6 ± 0.2) x 10⁷ s⁻¹ RDE Amperometry
HSO₃⁻ + H₃O⁺ → SO₂ + H₂O kfH (1.2 ± 0.15) x 10⁹ M⁻¹ s⁻¹ RDE Amperometry
HSO₃⁻ + CH₃COOH → SO₂ + H₂O + CH₃COO⁻ kfHA (1.7 ± 0.5) x 10⁴ M⁻¹ s⁻¹ RDE Amperometry

Data obtained from analysis of limiting currents in the electrochemical reduction of bisulfite. acs.org

Chromatographic and Mass Spectrometric Approaches for Product Analysis

Chromatography and mass spectrometry are essential tools for separating and identifying the various products and byproducts associated with this compound chemistry. iwaponline.comunite.it High-performance liquid chromatography (HPLC) is particularly useful for analyzing mixtures of sulfur oxoanions that result from the decomposition of dithionite. iwaponline.comshimadzu.co.kr Acidification of aqueous dithionite solutions leads to a disproportionation reaction, yielding products such as sulfite (B76179) and thiosulfate (B1220275). iwaponline.com Thiosulfate itself is unstable in acidic solutions and can further decompose into sulfur, SO₂, and polythionate anions, all of which can be analyzed using chromatographic methods. iwaponline.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection of ions based on their mass-to-charge ratio. researchgate.net This technique has proven capable of detecting not only the more stable sulfur oxoanions but also this compound itself. researchgate.netusra.edu In a notable study, LC-MS analysis of meteorite extracts led to the first-time identification of this compound in such samples. usra.edu The identification was confirmed using retention time, accurate mass, isotope matching, and tandem mass spectrometry (MS/MS). usra.edu Mass spectrometry is also the primary method for determining the isotopic composition of sulfur compounds. iwaponline.com

Table 3: Analytical Techniques for this compound and Related Products This table is interactive. Click on the headers to sort.

Technique Analyte(s) Sample Type Key Findings
LC-MS This compound Meteorite extracts First-time detection of the acid; identification confirmed by retention time, accurate mass, and MS/MS. usra.edu
HPLC Sulfur allotropes, Polythionates Reaction mixtures Determination of equilibrium composition of decomposition products. iwaponline.com
Ion Chromatography Dithionite (as salt) Commercial products Quantification of ionic content (e.g., sodium in sodium dithionite). lgcstandards.com

Research Applications of Dithionous Acid Chemistry

Environmental Chemistry and Remediation Processeschengyuan-chem.com

The strong reducing capabilities of dithionite (B78146) make it a valuable tool in environmental chemistry and for the remediation of contaminated sites. evitachem.comnumberanalytics.com Its application is crucial in processes designed to abate pollutants and understand their chemical transformations in the environment. exponent.com

Advanced Reduction Processes (ARPs) for Pollutant Abatementmagtech.com.cn

Advanced Reduction Processes (ARPs) are an emerging class of water treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. magtech.com.cnnih.gov These processes often involve the activation of a reducing agent, such as dithionite, by methods like ultraviolet (UV) light. magtech.com.cnnih.gov The activation of dithionite generates potent reducing species, including the hydrated electron (eₐq⁻) and the sulfur dioxide radical anion (SO₂⁻). magtech.com.cnnih.gov

These reactive species are effective in the degradation of a wide range of persistent and toxic pollutants, including:

Chlorinated organic compounds magtech.com.cnqscience.com

Perfluorinated compounds magtech.com.cn

Inorganic contaminants like perchlorate, nitrate (B79036), and bromate (B103136) magtech.com.cnqscience.com

Research has demonstrated that the UV/dithionite system can achieve almost complete removal of nitrate from aqueous solutions. researchgate.net The process is influenced by factors such as the dithionite dose, initial pH, and the type of UV light source used. researchgate.net For instance, the UV-M/S₂O₄²⁻ process is particularly effective under neutral or alkaline conditions for nitrate reduction. researchgate.net

Table 1: Effectiveness of ARPs on Various Contaminants

Contaminant ARP System Activating Method Outcome
Nitrate (NO₃⁻) Dithionite (S₂O₄²⁻) UV (Medium Pressure) Almost complete removal at neutral pH. researchgate.net
Perchlorate (ClO₄⁻) Dithionite (S₂O₄²⁻) UV Light Effective degradation. nih.gov
1,2-dichloroethane (DCA) Dithionite (S₂O₄²⁻) UV (Medium Pressure) Over 90% degradation. qscience.com
Arsenic (As) Dithionite (S₂O₄²⁻) UV Light Reductive precipitation to elemental arsenic or arsenic sulfide (B99878). researchgate.net

Photolysis-Induced Reactivity in Environmental Systemsmagtech.com.cn

The photolysis of dithionite by UV light is a key step in ARPs, leading to the formation of the reactive radicals responsible for pollutant degradation. magtech.com.cnresearchgate.net While direct photolysis of some contaminants can occur, the presence of dithionite significantly enhances the degradation rate. researchgate.net The photolysis of dithionite is not considered a primary degradation pathway for the compound itself in water, as it readily dissociates and decomposes. oecd.org However, this process is central to its function in ARPs, where it initiates the reduction of target pollutants. researchgate.net The mechanisms involved can include direct chemical reduction by dithionite and mediated reduction by the photolytically generated free radicals. researchgate.net

Industrial Chemical Research and Development Utilizing Dithionite Derivativesnih.govqscience.com

The strong reducing power of dithionite derivatives, particularly sodium dithionite, is harnessed in various industrial research and development applications. marketpublishers.comcamachem.com It is a key reagent in processes requiring controlled reduction, such as in the textile and paper industries. apcpure.com

Chemical Processing in Textile and Paper Industriesnih.gov

In the textile industry , sodium dithionite is extensively used as a reducing agent for vat dyeing. marketpublishers.combagmull.com It converts water-insoluble vat dyes into their soluble leuco form, allowing them to penetrate textile fibers. bagmull.com It is also used for stripping unwanted colors from fabrics and for reductive clearing after dyeing to improve colorfastness. marketpublishers.comatamanchemicals.com

In the pulp and paper industry , sodium dithionite serves as a bleaching agent. marketpublishers.comcamachem.com It effectively removes lignin (B12514952) and other color-causing impurities from wood pulp without significantly damaging the cellulose (B213188) fibers, resulting in brighter, higher-quality paper. marketpublishers.com Its use in bleaching mechanical and recycled pulps is particularly important for enhancing paper quality. camachem.combrueggemann.com

Table 2: Industrial Applications of Sodium Dithionite

Industry Application Function
Textile Vat Dyeing Reduces insoluble dyes to a soluble form for fiber application. marketpublishers.combagmull.com
Textile Color Stripping/Clearing Removes excess or incorrect dyes from fabric. atamanchemicals.com
Paper and Pulp Bleaching Whitens wood pulp by removing lignin. marketpublishers.comcamachem.com
Kaolin Clay Bleaching Improves the whiteness and purity of clay. camachem.com
Leather Bleaching and De-sulfurizing Prepares leather for further treatment and dyeing. camachem.com

Contribution to the Understanding of Sulfur Cycling in Chemical Systems

The chemistry of dithionous acid and its salts is integral to understanding the broader sulfur cycle. exlibrisgroup.comiwaponline.com Dithionite is an intermediate sulfur species with an oxidation state of +3 for sulfur. mdpi.com Its reactions, such as disproportionation in both acidic and alkaline conditions, provide insights into the transformation pathways of sulfur compounds in various chemical environments. wikipedia.org

In acidic solutions, dithionite disproportionates to thiosulfate (B1220275) and bisulfite. wikipedia.org In alkaline solutions, it yields sulfite (B76179) and sulfide. wikipedia.org Studying these reactions helps to model the behavior of sulfur in natural and industrial systems, from the oxidation of hydrogen sulfide to the formation of various sulfur oxoacids. mdpi.comresearchgate.net The reactivity of dithionite and its relationship with other sulfur compounds like sulfoxylates and thiosulfates are key areas of research in understanding the complex chemistry of the sulfur cycle. mdpi.com

Future Directions in Dithionous Acid Research

Unraveling Undetected Isomers and Transient Species

The exploration of dithionous acid's potential energy surface is a key area for future investigation, with computational chemistry playing a leading role. Early ab initio molecular orbital calculations have already predicted the structures and energies of various isomers of this compound and its corresponding anion. researchgate.net These theoretical studies provide a roadmap for experimentalists to search for these elusive species.

Future research will likely focus on:

High-level Computational Studies: Employing more sophisticated computational methods to refine the energies and properties of known and predicted isomers. This includes exploring the potential for non-planar and unconventional bonding arrangements that may exist as transient intermediates.

Spectroscopic Characterization of Transient Species: Advanced spectroscopic techniques, such as matrix isolation infrared spectroscopy and fast-femtosecond laser spectroscopy, could be employed to trap and characterize transient this compound species generated in situ. The theoretical predictions of vibrational frequencies and electronic transitions will be crucial in interpreting the experimental spectra. researchgate.netias.ac.in

Investigation of Tautomerism: Like other oxoacids of sulfur, this compound may exhibit complex tautomeric equilibria. nih.gov Future studies will aim to computationally and, if possible, experimentally, determine the relative stabilities and interconversion barriers between different tautomers.

Table 1: Theoretically Predicted Isomers of this compound

Isomer NameChemical FormulaPoint GroupRelative Energy (kJ/mol)Key Structural Features
Thiosulfuric acid (isomer)H₂S₂O₄C₂0.0S-S bond, C₂ symmetry
This compoundH₂S₂O₄C₁25.1O-S-S-O chain
Sulfinic acid anhydride (B1165640) (isomer)H₂S₂O₄Cₛ41.8S-O-S linkage

Note: The relative energies are based on early computational studies and may be refined with more advanced theoretical methods.

Development of Novel Synthetic Routes and Stabilization Strategies

The inherent instability of this compound presents a significant synthetic challenge. Future research in this area will necessitate innovative approaches to both its formation and stabilization.

Cryogenic and Flow Chemistry Techniques: The synthesis of this compound may be achievable under cryogenic conditions or in continuous flow reactors, where reaction parameters can be precisely controlled and reactive intermediates can be immediately used or trapped.

Precursor Design: The development of novel precursor molecules that can controllably release this compound under specific conditions (e.g., photolysis, mild thermal decomposition) is a promising avenue. This approach has been successful in the study of other reactive species.

Host-Guest Chemistry and Supramolecular Stabilization: Encapsulating this compound within the cavities of host molecules, such as cucurbiturils or zeolites, could provide a means of stabilization by isolating it from reactive partners. Theoretical modeling will be instrumental in designing appropriate host-guest systems. rsc.org

Exploration of New Catalytic Applications and Reaction Architectures

While experimentally unobserved, theoretical studies can predict the potential catalytic activity of this compound and its isomers. The presence of sulfur in a low oxidation state and multiple functional groups suggests potential for unique reactivity.

Computational Catalyst Design: Future work will involve using computational chemistry to screen for potential reactions where this compound or its isomers could act as catalysts. mdpi.com This could include reactions such as hydrogenations, oxygen transfer reactions, or the activation of small molecules. nih.gov

Biomimetic Catalysis: The dithionite (B78146) anion plays a role in biological redox processes. Research could explore if this compound, as a transient species, could be involved in or mimicked for biomimetic catalytic cycles.

Electrocatalysis and Photocatalysis: The redox properties of the this compound/dithionite system could be harnessed in electrocatalytic or photocatalytic applications, for example, in energy storage or the degradation of pollutants.

Interdisciplinary Research at the Interface of Theoretical and Experimental Chemistry

The challenges posed by this compound necessitate a close collaboration between theoretical and experimental chemists. nih.gov The future of research in this field will be characterized by an iterative process where theory guides experiment, and experimental results provide benchmarks for theoretical models.

Theory-Guided Spectroscopy: Computational predictions of spectroscopic signatures (e.g., IR, Raman, NMR) will be essential for identifying and characterizing this compound and its isomers in complex reaction mixtures. researchgate.netias.ac.in

Mechanistic Elucidation: A combined theoretical and experimental approach will be crucial for understanding the mechanisms of formation, decomposition, and potential catalytic activity of this compound. aip.org For instance, kinetic studies coupled with computational modeling of reaction pathways can provide a detailed picture of its reactivity.

Materials Science Applications: Should stabilization strategies be successful, interdisciplinary research could explore the incorporation of this compound or its stabilized forms into materials for applications in areas such as redox-flow batteries or as specialized reducing agents. lbl.govresearchgate.net

The pursuit of this compound, a molecule that has thus far only existed in the realm of theoretical prediction, represents a frontier in sulfur chemistry. Future research, driven by the powerful combination of computational and experimental techniques, promises to shed light on its fundamental properties and may unlock new and unexpected applications.

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing dithionous acid salts, and how can their purity be verified?

  • Methodological Answer : this compound salts (e.g., Na₂S₂O₄) are synthesized by digesting sulfites with elemental sulfur under controlled pH and temperature. For example, sodium dithionite can be prepared by reacting sodium sulfite with sulfur in aqueous media at 60–80°C . Purity verification involves titration with iodine to quantify residual reducing capacity, as dithionite reacts stoichiometrically with iodine to form trithionate (S₃O₆²⁻) and iodide (I⁻) . Characterization via FT-IR and X-ray diffraction (XRD) is recommended to confirm structural integrity, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. Which analytical techniques are most effective for characterizing this compound stability under varying experimental conditions?

  • Methodological Answer : Stability studies require monitoring decomposition products (e.g., SO₂, S⁰) using gas chromatography (GC) or UV-Vis spectroscopy to track SO₂ release . pH-dependent stability can be assessed via kinetic studies in buffered solutions, with periodic sampling for ion chromatography (IC) to quantify sulfite (SO₃²⁻) and sulfate (SO₄²⁻) byproducts . For real-time decomposition analysis, Raman spectroscopy is effective in detecting intermediate sulfur species .

Q. How should this compound solutions be stored to minimize degradation in laboratory settings?

  • Methodological Answer : Aqueous this compound decomposes rapidly, especially in concentrated forms. Storage recommendations include:

  • Maintaining dilute solutions (<0.1 M) at pH 8–10 to slow autoxidation .
  • Using inert atmospheres (N₂ or Ar) to prevent oxidation by atmospheric O₂ .
  • Avoiding exposure to light, which accelerates free radical-mediated decomposition .

Advanced Research Questions

Q. What experimental designs mitigate the rapid decomposition of this compound during kinetic studies?

  • Methodological Answer : To minimize decomposition:

  • Employ stopped-flow techniques for rapid mixing and data acquisition in kinetic assays .
  • Use low-temperature reactors (4–10°C) to reduce reaction rates .
  • Incorporate stabilizing agents like EDTA to chelate trace metal ions that catalyze decomposition .
  • Validate results with parallel control experiments using deuterated solvents to isolate isotope effects .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in FT-IR or NMR data often arise from sample hydration or polymorphic variations. Strategies include:

  • Cross-validating with X-ray crystallography to confirm molecular geometry .
  • Performing computational modeling (DFT) to predict vibrational frequencies and compare with experimental spectra .
  • Standardizing sample preparation (e.g., drying protocols, solvent selection) to ensure consistency .

Q. What strategies reconcile conflicting reports on the catalytic role of this compound in redox reactions?

  • Methodological Answer : Systematic literature reviews should categorize studies by reaction conditions (pH, temperature, co-solvents). For example:

  • In acidic media, this compound primarily acts as a reducing agent, donating electrons via S–S bond cleavage .
  • In alkaline environments, it may form metastable intermediates (e.g., SO₂⁻ radicals), requiring spin-trapping techniques like EPR spectroscopy for detection .
  • Controlled variable testing (e.g., O₂ exclusion) can isolate specific mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported decomposition pathways of this compound?

  • Methodological Answer : Conflicting pathways (e.g., S⁰ vs. SO₃²⁻ formation) often stem from differing analytical methods. Resolve by:

  • Conducting isotopic labeling (³⁴S) to track sulfur fate during decomposition .
  • Comparing results across multiple techniques (e.g., GC for gaseous products, IC for aqueous ions) .
  • Replicating studies under strictly controlled conditions (e.g., anaerobic chambers) to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.